N1,N1,3,5-tetramethylbenzene-1,4-diamine
Overview
Description
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in various applications, including as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials . It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .
Synthesis Analysis
Unfortunately, the specific synthesis method for “N1,N1,3,5-tetramethylbenzene-1,4-diamine” is not available in the retrieved sources .Molecular Structure Analysis
The molecular structure of “N1,N1,3,5-tetramethylbenzene-1,4-diamine” consists of a benzene ring with four methyl groups (–CH3) as a substituent . The molecular weight of this compound is 164.25 .Chemical Reactions Analysis
The specific chemical reactions involving “N1,N1,3,5-tetramethylbenzene-1,4-diamine” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a liquid at room temperature . It should be stored at temperatures below -10°C . The compound has a molecular weight of 164.25 .Scientific Research Applications
Applications in Material Science
Diamine compounds, similar to N1,N1,3,5-tetramethylbenzene-1,4-diamine, have been extensively used in the synthesis of advanced materials. For instance, diamine monomers have been employed in the creation of stiff rod oligomeric domains, showcasing their significance in the development of materials with specific mechanical properties (Krebs & Jørgensen, 2002). Moreover, the synthesis of fluorinated polyimides based on diamine derivatives demonstrates the role of such compounds in enhancing the solubility, thermal stability, and mechanical strength of polymeric materials (Yang & Hsiao, 2004).
Contributions to Nanotechnology and Sensing
Diamine derivatives have been incorporated into the design of metal-organic frameworks (MOFs), which are critical in sensing applications. A zinc-based MOF, utilizing a diamine linker, demonstrated sensitivity towards detecting ions and organic molecules in water and ethanol, highlighting the potential of diamine compounds in environmental monitoring and safety applications (Xu et al., 2020).
Advances in Corrosion Inhibition
In the field of corrosion science, Schiff bases derived from diamine compounds have shown promising results as corrosion inhibitors for metals in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion rates (Singh & Quraishi, 2016).
Impact on Organic Electronics
The development of organic electronics has benefited from the synthesis of imino-π-extended tetrathiafulvalene derivatives, incorporating diamine groups. These compounds exhibit deep-blue emission and low driving voltages in organic light-emitting diodes (OLEDs), demonstrating the potential of diamine derivatives in enhancing the performance and efficiency of electronic devices (Qiu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSQBTXESSADC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,3,5-tetramethylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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